molecular formula C20H28N4O2 B2689638 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide CAS No. 1172924-83-2

4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide

Cat. No.: B2689638
CAS No.: 1172924-83-2
M. Wt: 356.47
InChI Key: JWXINKIZLHBOFF-UHFFFAOYSA-N
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Description

4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of an oxadiazole ring, an isopropyl group, and a phenylpropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reduction of pyridine derivatives or by cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the oxadiazole derivative with the piperidine carboxamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of alcohols or ketones.

    Reduction: Reduction reactions can target the oxadiazole ring or the piperidine ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The phenylpropyl moiety can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of reduced or hydrogenated derivatives.

    Substitution: Formation of substituted phenylpropyl derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Explored for its interactions with biological macromolecules.

Medicine:

  • Potential applications in drug discovery and development.
  • Studied for its pharmacological properties and therapeutic potential.

Industry:

  • Used in the development of new materials with specific properties.
  • Investigated for its potential use in agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 4-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide
  • 4-(5-ethyl-1,3,4-oxadiazol-2-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide
  • 4-(5-isopropyl-1,3,4-thiadiazol-2-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide

Comparison:

    Structural Differences: The presence of different substituents on the oxadiazole ring (e.g., methyl, ethyl, thiadiazole) can influence the compound’s reactivity and properties.

    Reactivity: Variations in the substituents can lead to differences in the types of reactions the compound undergoes and the conditions required.

    Applications: The unique combination of functional groups in 4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N-(3-phenylpropyl)piperidine-1-carboxamide may confer specific advantages in certain applications, such as enhanced binding affinity or selectivity in biological studies.

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3-phenylpropyl)-4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-15(2)18-22-23-19(26-18)17-10-13-24(14-11-17)20(25)21-12-6-9-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXINKIZLHBOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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